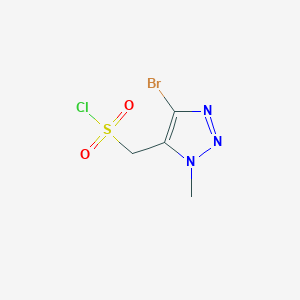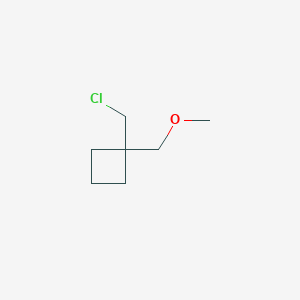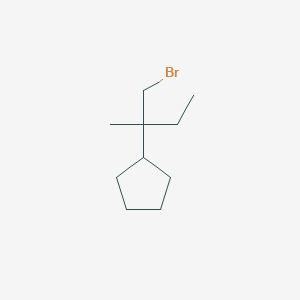
(1-Bromo-2-methylbutan-2-yl)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Bromo-2-methylbutan-2-yl)cyclopentane is an organic compound with the molecular formula C10H19Br. It is a brominated derivative of cyclopentane, featuring a cyclopentane ring substituted with a 1-bromo-2-methylbutan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Bromo-2-methylbutan-2-yl)cyclopentane typically involves the bromination of 2-methylbutan-2-ylcyclopentane. This can be achieved through the reaction of 2-methylbutan-2-ylcyclopentane with bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, optimizing the production efficiency.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of alkenes through dehydrohalogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, nitriles, or amines.
Elimination Products: Alkenes with varying degrees of substitution depending on the reaction conditions.
Applications De Recherche Scientifique
(1-Bromo-2-methylbutan-2-yl)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination mechanisms.
Biology: Potential use in the development of bioactive molecules due to its ability to undergo functionalization.
Medicine: Research into its derivatives for potential pharmaceutical applications, including as precursors to drugs or drug-like molecules.
Industry: Utilized in the production of specialty chemicals and materials, particularly in the development of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of (1-Bromo-2-methylbutan-2-yl)cyclopentane in chemical reactions involves the formation of reactive intermediates such as carbocations or carbanions, depending on the reaction conditions. These intermediates then undergo further transformations leading to the final products. The molecular targets and pathways involved are primarily dictated by the nature of the nucleophiles or bases used in the reactions.
Comparaison Avec Des Composés Similaires
Bromocyclopentane: A simpler brominated cyclopentane derivative.
1-Bromo-2-methylpropane: A similar structure but with a propane backbone instead of a cyclopentane ring.
Cyclopentyl bromide: Another brominated cyclopentane but without the additional methylbutyl substitution.
Uniqueness: (1-Bromo-2-methylbutan-2-yl)cyclopentane is unique due to its specific substitution pattern, which imparts distinct reactivity and steric properties compared to simpler brominated cyclopentanes or other alkyl bromides. This makes it particularly useful in synthetic organic chemistry for creating complex molecular architectures.
Propriétés
Formule moléculaire |
C10H19Br |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
(1-bromo-2-methylbutan-2-yl)cyclopentane |
InChI |
InChI=1S/C10H19Br/c1-3-10(2,8-11)9-6-4-5-7-9/h9H,3-8H2,1-2H3 |
Clé InChI |
GQKFJZZXEYHCQH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CBr)C1CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


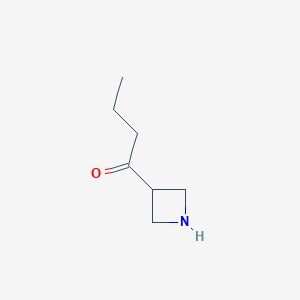
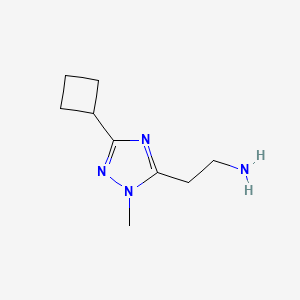
![Methyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13174491.png)
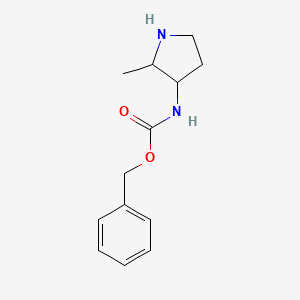
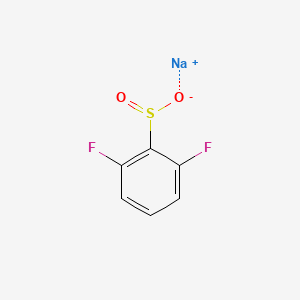
![1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine](/img/structure/B13174534.png)
![2-(Chloromethyl)-2-ethylbicyclo[2.2.1]heptane](/img/structure/B13174535.png)
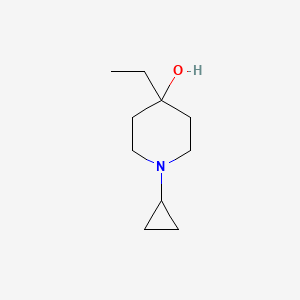
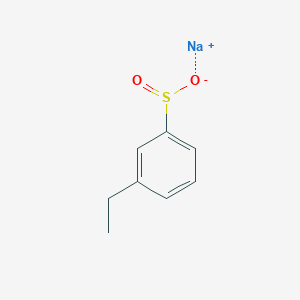


![N-[2-(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)ethyl]acetamide](/img/structure/B13174571.png)
